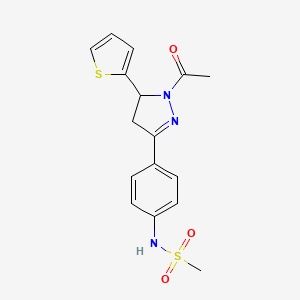

N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a thiophene ring, acetyl group, and methanesulfonamide moiety. Structurally, the compound combines a dihydropyrazole core with sulfonamide and acetyl substituents, which are critical for its bioactivity. Studies highlight its synthesis via condensation reactions and characterization using techniques like LCMS and NMR . Its antiviral activity against monkeypox virus (MPXV) was identified through molecular docking and molecular dynamics (MD) simulations, demonstrating strong binding to viral proteins like DNA polymerase (DPol) and A42R .

Properties

IUPAC Name |

N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-4-3-9-23-16)10-14(17-19)12-5-7-13(8-6-12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCMNZZSTCNECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could be a potential target for this compound.

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to various biological activities.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the presence of a pyridine core in the molecule increases bioavailability.

Biological Activity

N-(4-(1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene group and an acetyl group , along with a methanesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 400.50 g/mol. The presence of the sulfonamide group suggests potential enzyme inhibitory properties, as sulfonamides are known to disrupt enzyme functions by binding to their active sites.

The exact mechanism of action for this compound is not fully elucidated; however, its structure implies interactions with various molecular targets, such as enzymes or receptors. These interactions may occur through:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

Biological Activity

Research indicates that the compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated significant activity against human gastric cancer cells (SGC-7901), with IC50 values indicating effective inhibition .

- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have indicated that certain derivatives can achieve up to 85% inhibition of these cytokines at concentrations comparable to standard drugs like dexamethasone .

- Enzyme Inhibition : The sulfonamide group in the compound suggests potential for enzyme inhibition. Studies could be designed to evaluate its inhibitory activity against specific enzymes relevant to various diseases, including cancer and bacterial infections.

Case Studies and Experimental Data

Numerous studies have been conducted to evaluate the biological activity of similar pyrazole compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound 3b | Anticancer (SGC-7901) | 2.98 ± 0.16 µM | |

| Compound 4b | Anti-inflammatory (TNF-α) | 61–85% inhibition | |

| Compound X | Enzyme inhibition (specific target) | TBD |

These findings highlight the potential therapeutic applications of this compound in treating various conditions.

Comparison with Similar Compounds

Key Observations :

- Acetyl vs. Benzoyl : The acetyl group in the target compound may improve metabolic stability compared to benzoyl-containing analogues, which could be bulkier and less soluble .

- Thiophene vs. Ethoxyphenyl : The thiophen-2-yl group contributes to π-π stacking in viral protein binding, whereas ethoxyphenyl in analogues enhances hydrophobic interactions .

- Benzoxazole Hybrids : Derivatives like 7c (benzoxazole-linked) show antitubercular activity but lack antiviral data, suggesting structural modifications redirect bioactivity .

Physicochemical Properties

| Property | Target Compound | 7c (Benzoxazole Analogue) | Sulfentrazone Metabolite (HMS) |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | 396.99 g/mol | 435.3 g/mol |

| Melting Point | Not reported | 178–181°C | Not reported |

| Solubility | Moderate (methanesulfonamide) | Low (DMSO-soluble) | High (hydroxymethyl group) |

| LogP | Estimated 2.5–3.5 | 3.1 | 1.8 |

The methanesulfonamide group enhances aqueous solubility compared to ethanesulfonamide derivatives (e.g., CAS 702649-98-7) . Benzoxazole hybrids exhibit higher melting points due to rigid aromatic systems .

Antiviral Activity

The target compound demonstrated strong binding to MPXV DPol and A42R proteins (docking score: −9.2 kcal/mol), comparable to Mangostin (−9.5 kcal/mol) . MD simulations confirmed stable ligand-protein complexes (RMSD < 2 Å over 100 ns), suggesting sustained inhibition of viral replication. In contrast, ethoxyphenyl analogues showed marginally lower stability, indicating thiophene’s superiority in maintaining interactions .

Antitubercular Activity

Metabolic Stability

The acetyl group in the target compound may reduce susceptibility to esterase-mediated hydrolysis compared to propionyl or benzoyl derivatives (e.g., CAS 724437-67-6) . Sulfentrazone metabolites, however, highlight the susceptibility of triazolone rings to enzymatic degradation .

Q & A

Q. Advanced

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers.

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubilities .

- Capillary electrophoresis : Optimize buffer pH and cyclodextrin additives to separate dihydro-pyrazole stereoisomers .

How do electronic effects of substituents on the thiophene ring influence the compound’s reactivity?

Advanced

Electron-donating groups (e.g., methyl at thiophene’s 5-position) increase ring electron density, enhancing electrophilic substitution at the 3-position. Conversely, electron-withdrawing groups (e.g., nitro) favor nucleophilic attacks. DFT calculations can map electrostatic potential surfaces to predict regioselectivity in further functionalization . Experimental validation via Hammett plots correlates substituent σ values with reaction rates (e.g., acetyl group migration in acidic conditions).

What strategies are recommended for scaling up the synthesis without compromising yield?

Q. Advanced

- Flow chemistry : Continuous reactors minimize heat/mass transfer issues in exothermic steps (e.g., cyclization).

- Process analytical technology (PAT) : In-line IR or Raman probes monitor key intermediates in real time.

- Kinetic modeling : Use rate data from small batches to predict optimal feed rates and residence times in large-scale reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.